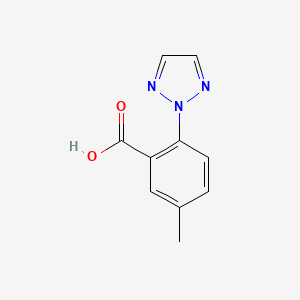

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by the integration of a 1,2,3-triazole ring system with a methylated benzoic acid framework. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name precisely describing the positional relationships between functional groups. The Chemical Abstracts Service has assigned this compound the registry number 956317-36-5, establishing its unique chemical identity within global chemical databases.

The molecular formula C₁₀H₉N₃O₂ indicates a relatively compact structure containing ten carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 203.20 grams per mole. The structural arrangement features a benzene ring substituted with both a carboxylic acid group and a methyl group, with a 2H-1,2,3-triazole ring attached at the ortho position relative to the carboxyl functionality. This specific substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical behavior and synthetic utility.

Alternative nomenclature systems have generated several synonymous names for this compound, including 2-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid and 5-methyl-2-(triazol-2-yl)benzoic acid. The compound has been catalogued under various identification systems, including the European Community number 689-732-5 and the Reaxys Registry Number 15594863. These multiple identification schemes reflect the compound's recognition across different chemical information systems and regulatory frameworks.

Table 1: Chemical Identifiers and Physical Properties

The compound's structural complexity arises from the presence of multiple heteroatoms within the triazole ring system, creating opportunities for diverse intermolecular interactions and coordination behaviors. The carboxylic acid functionality provides acidic properties with a predicted pKa value of approximately 3.00, indicating moderate acidity comparable to other substituted benzoic acids. The triazole ring contributes additional nitrogen-based coordination sites, potentially enabling metal complexation and hydrogen bonding interactions that enhance the compound's versatility in synthetic applications.

Historical Development and Discovery

The development of this compound is intrinsically linked to the broader evolution of triazole chemistry and its applications in pharmaceutical synthesis. The compound emerged as a significant synthetic target due to its role as an intermediate in the preparation of suvorexant, a pharmaceutical compound used in sleep disorder treatment. This connection to pharmaceutical manufacturing has driven much of the research and development efforts surrounding efficient synthetic methodologies for this particular triazole-benzoic acid derivative.

Patent literature from the pharmaceutical industry reveals that systematic efforts to synthesize this compound began in earnest during the development of orexin receptor antagonists. The compound's importance became apparent when researchers recognized its utility as a key building block in the construction of more complex heterocyclic frameworks required for pharmaceutical applications. Early synthetic approaches focused on copper-catalyzed coupling reactions between appropriately substituted benzoic acid derivatives and triazole precursors.

The evolution of synthetic methodologies for this compound reflects broader advances in triazole chemistry, particularly the development of more efficient and selective coupling reactions. Initial synthetic routes often suffered from regioselectivity issues and moderate yields, prompting researchers to develop improved protocols. Contemporary synthetic approaches have incorporated advanced catalytic systems and optimized reaction conditions to achieve higher yields and greater selectivity in the formation of the desired triazole-benzoic acid linkage.

Table 2: Synthetic Methodology Development Timeline

Research publications from the period 2015-2019 demonstrate significant advances in synthetic methodology, with particular emphasis on developing scalable processes suitable for industrial application. These developments included the introduction of novel palladium-catalyzed arylation reactions that provided improved regioselectivity compared to earlier copper-based methods. The work by Roth and colleagues established a four-step synthesis starting from fluoronitrobenzene derivatives that proved particularly effective for large-scale preparation.

The compound's discovery and development also benefited from concurrent advances in triazole chemistry more broadly. The recognition of triazoles as privileged structures in medicinal chemistry provided additional motivation for developing efficient synthetic routes to triazole-containing molecules. This broader context helped establish this compound as not merely a pharmaceutical intermediate but as a representative example of an important class of heterocyclic compounds with significant synthetic potential.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its role as a pharmaceutical intermediate, representing a paradigmatic example of the synthetic and structural possibilities inherent in triazole-containing molecules. The 1,2,3-triazole moiety has emerged as one of the most important heterocyclic frameworks in contemporary organic chemistry due to its exceptional stability, synthetic accessibility, and diverse biological activities. This particular compound exemplifies how triazole rings can be successfully integrated with other functional groups to create molecules with enhanced properties and expanded synthetic utility.

The structural features of this compound highlight several key principles in heterocyclic chemistry, particularly the concept of molecular hybridization where distinct pharmacophoric elements are combined to achieve improved properties. The triazole ring contributes significant metabolic stability due to its resistance to enzymatic degradation, while the benzoic acid moiety provides opportunities for further synthetic elaboration and potential biological activity. This combination creates a molecular scaffold that can serve as a foundation for developing more complex heterocyclic systems with tailored properties.

Research into triazole-containing compounds has revealed their exceptional versatility in medicinal chemistry applications, with documented activities including antibacterial, antifungal, antiviral, and anticancer properties. The specific structural arrangement in this compound positions it as a valuable building block for accessing these biologically relevant molecular frameworks. The ortho relationship between the triazole and carboxylic acid groups creates opportunities for intramolecular interactions that can influence both the compound's chemical reactivity and its potential biological activities.

Table 3: Heterocyclic Chemistry Significance Metrics

The compound's role in advancing synthetic methodology represents another crucial aspect of its significance within heterocyclic chemistry. The development of selective synthetic routes to this molecule has contributed to broader understanding of triazole arylation reactions and has provided methodological frameworks applicable to related heterocyclic systems. The selective formation of the N-2 triazole arylation product, as demonstrated in recent synthetic work, represents an important advance in controlling regioselectivity in triazole chemistry.

Furthermore, this compound serves as an excellent model system for studying the electronic and steric effects of triazole substitution on benzoic acid derivatives. The triazole ring's electron-withdrawing properties modify the electronic characteristics of the benzene ring, potentially influencing both the acidity of the carboxylic acid group and the overall reactivity profile of the molecule. These electronic effects have implications for understanding structure-activity relationships in related triazole-containing compounds and for designing new molecules with optimized properties.

Properties

IUPAC Name |

5-methyl-2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-11-4-5-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBAGFIYKNQXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693236 | |

| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956317-36-5 | |

| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956317-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956317365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Synthesis from Halobenzene and 1,2,3-Triazole

Source: Chinese patent CN105294583A (2015)

- Step 1: Halobenzene (e.g., chlorobenzene derivative) reacts with 1,2,3-triazole in an organic solvent with palladium trifluoroacetate catalyst to form an intermediate compound (Compound I).

- Step 2: Compound I is reacted with an acid additive and halogenating reagent under palladium catalysis at 80–120°C for 10–24 hours under inert atmosphere to form Compound II.

- Step 3: Compound II is treated with cyanide in an organic solvent at 110–130°C for 10–12 hours to produce a crude product.

- Step 4: The crude product is purified by reaction with alkali in a polar solvent, pH adjustment to 4–5, extraction, drying, and silica gel column chromatography.

- Mild reaction conditions and relatively simple operations.

- High yield and purity with no isomer formation.

- Suitable for industrial scale-up due to operational simplicity and product quality.

| Step | Reaction Conditions | Temperature (°C) | Time (h) | Catalyst/ Additives | Outcome |

|---|---|---|---|---|---|

| 1 | Halobenzene + 1,2,3-triazole | Not specified | Not specified | Palladium trifluoroacetate catalyst | Compound I |

| 2 | Compound I + acid additive + halogen | 80–120 | 10–24 | Palladium catalyst | Compound II |

| 3 | Compound II + cyanide | 110–130 | 10–12 | None specified | Crude product |

| 4 | Crude product + alkali + polar solvent | Room temperature | Not specified | pH adjusted to 4–5 | Purified 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid |

Copper-Catalyzed Coupling Using 2-Iodo-5-methylbenzoic Acid and 1,2,3-Triazole

Source: Chemical synthesis report (2021)

- Dissolve 2-iodo-5-methylbenzoic acid in acetone with potassium carbonate.

- Heat to reflux at 55–60°C for 0.5 hours.

- Add 1,2,3-triazole and cuprous iodide catalyst, reflux for 8 hours.

- After reaction completion, cool and filter to isolate a white solid.

- Acidify the aqueous solution to pH 1.5–2.0 with hydrochloric acid to precipitate the product.

- Further purification by recrystallization from ethanol-water mixture.

- Yield: 93%

- Purity: 99.91%

- Copper contamination: <5 ppm

Process Summary Table:

| Step | Reagents and Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-iodo-5-methylbenzoic acid + K2CO3 in acetone | 55–60 | 0.5 | - | Stir and dissolve |

| 2 | Add 1,2,3-triazole + CuI catalyst, reflux | 55–60 | 8 | - | Reflux under stirring |

| 3 | Acidify with HCl to pH 1.5–2.0 | Room temperature | 1–2 | - | Precipitation of product |

| 4 | Recrystallization in ethanol-water | 75–80 (warm), then 0–5 (cool) | Variable | 93 | High purity, low metal content |

Ullmann–Goldberg Coupling Using 2-Bromo-5-methylbenzoic Acid and 1,2,3-Triazole

Source: Recent improved large-scale synthesis (2022)

- 2-bromo-5-methylbenzoic acid reacts with 1H-1,2,3-triazole in acetonitrile solvent.

- Copper(I) oxide (Cu2O) used as catalyst without any ligand.

- Potassium carbonate as base.

- Reaction proceeds under mild conditions with reduced amounts of triazole and base compared to earlier methods.

- The potassium salt of the N^2-isomer crystallizes directly from the reaction mixture.

- Acidification with aqueous HCl yields the free carboxylic acid product as a white crystalline solid.

- Ligand-free copper catalysis reduces cost and complexity.

- Direct crystallization of the desired isomer simplifies purification.

- Good yield (61% on 200 g scale) and excellent purity (99.8% by HPLC).

- Environmentally friendlier solvent choice (MeCN replacing 1,4-dioxane).

| Parameter | Details |

|---|---|

| Starting materials | 2-bromo-5-methylbenzoic acid, 1H-1,2,3-triazole |

| Catalyst | Cu2O (ligand-free) |

| Solvent | Acetonitrile |

| Base | Potassium carbonate |

| Temperature | Mild (not specified precisely) |

| Yield | 61% (200 g scale) |

| Purity | 99.8% (HPLC) |

Multi-Step Synthesis from 1-Fluoro-2-nitrobenzene Derivatives

Source: Research article (2019)

- Step 1: N2-arylation of 4,5-dibromo-2H-1,2,3-triazole with 1-fluoro-2-nitrobenzene derivatives to yield triazolyl-nitrobenzene intermediates (yield >90%).

- Step 2: Hydrogenation of nitro group to aniline using Pd/C catalyst under hydrogen atmosphere.

- Step 3: Sandmeyer iodination converting aniline to iodobenzene derivative.

- Step 4: Halogen-magnesium exchange with isopropylmagnesium chloride followed by carboxylation with CO2 to form the benzoic acid.

- The method is highly selective and scalable, suitable for gram to kilogram scale.

- The sequence allows preparation of mono-, di-, and tri-substituted triazolyl benzoic acids.

- Reaction conditions are robust and safe for scale-up.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N2-arylation | 4,5-dibromo-2H-1,2,3-triazole + fluoro-nitrobenzene, DMF, K2CO3, 50°C | >90 | Single regioisomer formed |

| 2 | Hydrogenation | Pd/C, H2, KOAc, EtOAc/H2O, 60°C | 80–86 | Exothermic reaction |

| 3 | Sandmeyer iodination | NaNO2, HCl, KI, MeCN, 0–75°C | 81–91 | Conversion to iodo compound |

| 4 | Grignard carboxylation | iPrMgCl, THF, CO2, low temperatures | 87–97 | Carboxylation to acid |

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/System | Key Conditions | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|---|

| Palladium-catalyzed (Patent CN) | Halobenzene + 1,2,3-triazole | Pd trifluoroacetate | 80–130°C, 10–24 h | High | High | Industrial scale | Mild, no isomers, high purity |

| Copper-catalyzed (Acetone reflux) | 2-iodo-5-methylbenzoic acid + triazole | CuI | Reflux 55–60°C, 8 h | 93 | 99.9 | Large scale | Low copper contamination, simple work-up |

| Ullmann–Goldberg coupling | 2-bromo-5-methylbenzoic acid + triazole | Cu2O (ligand-free) | MeCN solvent, mild conditions | 61 | 99.8 | 200 g scale | Environmentally friendly, direct crystallization |

| Multi-step from nitrobenzene | 1-fluoro-2-nitrobenzene derivatives | Pd/C, iPrMgCl, others | Multi-step, 50–75°C, low temp for carboxylation | 80–97 | High | Gram to kilogram scale | Selective, versatile for substituted derivatives |

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and esters .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a crucial role as an intermediate in the synthesis of novel pharmaceutical agents. It is particularly significant in the development of anti-cancer and anti-inflammatory drugs. The triazole moiety enhances the therapeutic efficacy of these agents by improving their bioavailability and target specificity .

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-cancer activity. For instance, compounds synthesized from this intermediate have shown effectiveness against various cancer cell lines in vitro, leading to further exploration in clinical trials .

Agricultural Chemistry

Formulation of Agrochemicals

this compound is utilized in formulating agrochemicals such as fungicides and herbicides. Its application contributes to effective crop protection while minimizing environmental impact due to its targeted action and reduced toxicity compared to traditional chemicals .

Case Study: Development of Fungicides

In a study focusing on agricultural applications, formulations containing this compound were tested for their efficacy against common fungal pathogens. Results indicated a significant reduction in disease incidence in treated crops compared to untreated controls, showcasing its potential as an environmentally friendly alternative to conventional fungicides .

Probe in Biochemical Assays

Researchers utilize this compound as a probe in biochemical assays to study enzyme activity and protein interactions. This application facilitates advancements in understanding biological processes and the development of new diagnostic tools .

Case Study: Enzyme Activity Studies

In biochemical research, this compound has been used to investigate the activity of specific enzymes involved in metabolic pathways. The findings have contributed to a better understanding of enzyme kinetics and regulation mechanisms within cells .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic Acid

Structural Differences : The methoxy derivative replaces the methyl group at position 5 with a methoxy (-OCH₃) substituent (CAS: 1293284-55-5). This modification increases the molecular weight to 219.2 g/mol and alters electronic properties due to the electron-donating methoxy group .

Synthesis : Similar copper-mediated coupling is employed, but starting from 2-iodo-5-methoxybenzoic acid. The methoxy group enhances solubility in polar solvents, facilitating purification .

Biological Relevance : Used in Daridorexant, a DORA with improved pharmacokinetics. The methoxy group may enhance binding affinity to orexin receptors (OX1R/OX2R) and metabolic stability compared to the methyl analog .

| Property | 5-Methyl Derivative | 5-Methoxy Derivative |

|---|---|---|

| Molecular Weight (g/mol) | 203.2 | 219.2 |

| Melting Point (°C) | 174–176 | 185–187 (crystalline form 1) |

| Key Drug Application | Suvorexant | Daridorexant |

| Receptor Selectivity | OX1R-biased | Balanced OX1R/OX2R |

5-Bromo-2-(2H-1,2,3-triazol-2-yl)benzoic Acid

Structural Differences : Substitution of the methyl group with bromine introduces steric bulk and electronegativity.

Synthesis : Requires 5-bromo-2-iodobenzoic acid as the starting material. Bromine’s strong electron-withdrawing effects reduce reaction yields compared to methyl/methoxy analogs due to slower coupling kinetics .

Applications : Used in OX1R PET ligand candidates. Bromine’s size may hinder receptor binding but improves radiolabeling efficiency for imaging studies .

2-(2H-1,2,3-Triazol-2-yl)benzoic Acid (Unsubstituted Backbone)

Structural Differences : Lacks substituents at position 5, simplifying the structure.

Synthesis : Synthesized from 2-iodobenzoic acid, but regioselectivity challenges arise, yielding mixtures of 2H- and 1H-triazole isomers. The unsubstituted derivative exhibits lower receptor affinity due to reduced hydrophobic interactions .

Electronic and Steric Effects

- Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS drugs like Suvorexant. It provides moderate electron-donating effects, stabilizing receptor-ligand interactions .

- Bromine: Introduces steric hindrance and electron-withdrawing effects, reducing binding affinity but enabling radiolabeling for diagnostic applications .

Receptor Binding and Selectivity

- Suvorexant (Methyl Derivative) : Displays OX1R selectivity (Ki: 0.55 nM for OX1R vs. 0.35 nM for OX2R), attributed to optimal hydrophobic interactions between the methyl group and receptor subpockets .

- Daridorexant (Methoxy Derivative) : Balanced OX1R/OX2R antagonism (Ki: 0.47 nM for OX1R, 0.61 nM for OX2R), likely due to the methoxy group’s ability to engage polar residues .

Biological Activity

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS: 956317-36-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by case studies and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 956317-36-5 |

| Purity | ≥97% |

| Melting Point | 175°C |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Case Study: Antifungal Activity

In a study evaluating the antifungal properties of various triazole derivatives, this compound demonstrated significant inhibition of fungal growth. The compound showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Candida albicans and other pathogenic fungi .

Table: Antifungal Activity Against Various Strains

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus niger | 1.0 |

| Fusarium oxysporum | 0.8 |

Antibacterial Activity

The compound has also been tested for antibacterial properties against Gram-positive and Gram-negative bacteria. It exhibited notable activity against Bacillus subtilis with an MIC comparable to standard antibiotics .

Table: Antibacterial Activity

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Bacillus subtilis | 0.25 |

| Escherichia coli | 0.75 |

| Staphylococcus aureus | 0.5 |

Anticancer Activity

In vitro studies have revealed that this compound possesses anticancer properties. It has shown cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research indicated that this compound inhibited the proliferation of NIH3T3 cells with an IC50 value of approximately 0.632 mM . This suggests potential for development as an anticancer agent.

Table: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (mM) |

|---|---|

| NIH3T3 | 0.632 |

| HepG2 | 1.0 |

| MCF7 | 0.8 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets within microbial and cancerous cells. The triazole ring is known to inhibit enzymes critical for cell wall synthesis in fungi and bacterial cells, while the benzoic acid moiety may play a role in disrupting cellular processes in cancer cells.

Q & A

Q. What are the common synthetic routes for 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: A copper(I)-catalyzed coupling reaction is a standard approach. For example, a protocol for a structurally analogous compound (5-methoxy variant) involves reacting 2-iodo-5-methylbenzoic acid with 1H-1,2,3-triazole in anhydrous DMF using cesium carbonate as a base and copper(I) iodide as a catalyst at 40–70°C for 30 minutes. This method yielded 94% purity, with 6% regioisomeric impurity attributed to N1-linked triazole formation . Key optimization variables include:

- Catalyst loading : Copper(I) iodide (2–5 mol%) balances reactivity and side reactions.

- Temperature : Elevated temperatures (≥60°C) improve reaction rates but may increase impurities.

- Base selection : Cesium carbonate enhances deprotonation efficiency compared to weaker bases.

Researchers should use HPLC or LC-MS to monitor reaction progress and adjust conditions iteratively.

Q. Which spectroscopic and analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Resolves regioselectivity (N2 vs. N1 triazole linkage) and confirms molecular conformation, as demonstrated for related benzotriazolyl compounds .

- 1H/13C NMR : Key diagnostic signals include the triazole proton (δ ~7.8–8.2 ppm) and methyl group resonance (δ ~2.3–2.5 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 220.21 for the methoxy analog) .

- HPLC-PDA : Assesses purity (>95%) and identifies regioisomeric by-products using C18 reverse-phase columns .

Q. What are the best practices for purification and storage to ensure compound stability?

Methodological Answer:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures removes polar impurities.

- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the carboxylic acid group may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can regioselectivity (N2 vs. N1 triazole linkage) be controlled during synthesis?

Methodological Answer: Regioselectivity is influenced by:

- Catalyst system : Copper(I) iodide favors N2-triazole formation, while palladium catalysts may shift selectivity .

- Substrate electronics : Electron-withdrawing groups (e.g., methyl) on the benzoic acid ring stabilize the transition state for N2 coupling.

- Reaction time : Shorter durations (≤30 minutes) minimize equilibration to thermodynamically favored N1 isomers.

Validate regiochemistry via NOESY NMR (triazole proton spatial proximity to methyl group) or X-ray diffraction .

Q. What computational strategies predict the biological activity of derivatives, such as antimicrobial or enzyme-inhibitory effects?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). For example, docking studies on triazolyl benzoxazolones identified hydrogen bonding with active-site residues as critical for antibacterial activity .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Validate predictions with in vitro assays (e.g., MIC testing against S. aureus).

Q. How can discrepancies between experimental and computational physicochemical data (e.g., solubility, melting point) be resolved?

Methodological Answer:

- Solubility : Experimental solubility in DMSO or aqueous buffers (pH 7.4) may conflict with ACD/Labs predictions due to crystal packing effects. Use differential scanning calorimetry (DSC) to identify polymorphic forms impacting solubility .

- Melting point : Experimental mp (e.g., 139–140°C for a thiazolyl analog) vs. calculated values require validation via hot-stage microscopy.

- LogP : Compare shake-flask measurements with computational (e.g., XLogP3) estimates to refine force field parameters .

Q. What strategies mitigate by-product formation during scale-up synthesis?

Methodological Answer:

- Process optimization : Use flow chemistry to maintain consistent temperature and mixing, reducing hot spots that promote degradation.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

- Workup modifications : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted triazole, while trituration with diethyl ether isolates the pure product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.